3|A-Glycocholic Acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of diABZI (compound 3) involves the following steps:
Starting Materials: The synthesis begins with the preparation of amidobenzimidazole derivatives.
Reaction Conditions: The amidobenzimidazole derivatives are linked to create a single optimized dimeric ligand.
Industrial Production: The industrial production of diABZI (compound 3) requires stringent quality control measures to ensure high purity and consistency.
化学反应分析
diABZI (compound 3) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: diABZI (compound 3) can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include modified versions of diABZI (compound 3) with altered functional groups and properties.
科学研究应用
diABZI (compound 3) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the STING pathway and its role in immune responses.
Biology: Researchers use diABZI (compound 3) to investigate the molecular mechanisms underlying STING activation and its effects on cellular processes.
作用机制
The mechanism of action of diABZI (compound 3) involves the activation of the STING pathway. The compound binds to the STING protein, inducing a conformational change that leads to the activation of downstream signaling pathways. This activation results in the production of type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response . The molecular targets and pathways involved include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs) .
相似化合物的比较
diABZI (compound 3) is unique compared to other STING agonists due to its non-nucleotide-based structure. Similar compounds include:
2’3’-cGAMP: A classical STING agonist that activates STING by inducing a closed ‘lid’ conformation.
Other Amidobenzimidazole Derivatives: These compounds share structural similarities with diABZI (compound 3) but may differ in their potency and bioavailability.
The uniqueness of diABZI (compound 3) lies in its ability to activate STING while maintaining an open conformation, providing more options for clinical development .
属性
分子式 |
C26H43NO6 |
---|---|
分子量 |
470.7 g/mol |
IUPAC 名称 |
2-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16+,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2,16D |
InChI 键 |
RFDAIACWWDREDC-NEESFDPTSA-N |
手性 SMILES |
[2H][C@@]1(C(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)([2H])[2H])O |
规范 SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。